

A Comparative Guide to the Biological Activities of Piperidine-4-Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

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The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives, particularly those functionalized at the 4-position with a carboxylic acid moiety, have demonstrated a remarkable diversity of biological activities. This guide provides an objective comparison of the performance of various piperidine-4-carboxylic acid derivatives across different therapeutic areas, supported by experimental data from published studies.

I. Comparative Biological Activity Data

The following tables summarize the quantitative data for different classes of piperidine-4-carboxylic acid derivatives, highlighting their potency against various biological targets.

Table 1: Anti-HIV-1 and CCR5 Inhibitory Activity

Compound ID	CCR5 Inhibition IC ₅₀ (nM)	Anti-HIV-1 Activity IC ₅₀ (nM)	Reference
16g	25.73	73.01	[1]
16i	25.53	94.10	[1]
Maraviroc (Control)	25.43	N/A	[1]

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Table 2: T-type Calcium Channel and hERG Channel Inhibition

Compound ID	T-type Calcium Channel (% Inhibition @ 10 μM)	hERG Channel IC ₅₀ (μM)	Reference
Multiple Derivatives	61.85 - 71.99	1.57 ± 0.14 - 4.98 ± 0.36	[2]

hERG inhibition is an important off-target activity to assess for potential cardiotoxicity.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound Class	Test Organism	MIC (mg/mL)	Reference
Piperidine Derivative 6	Bacillus subtilis	0.75	[3]
Bacillus cereus	1.5	[3]	
Escherichia coli	1.5	[3]	
Staphylococcus aureus	1.5	[3]	
Pseudomonas aeruginosa	1.5	[3]	
Klebsiella pneumoniae	1.5	[3]	
Micrococcus luteus	1.5	[3]	

MIC: The lowest concentration of a substance that prevents visible growth of a microorganism.

Table 4: Neuroprotective and Anti-inflammatory Activity

Compound Class/Derivative	Biological Activity	IC ₅₀ or % Inhibition	Reference
Nipecotic Acid Derivatives	Acetylcholinesterase Inhibition	IC ₅₀ as low as 47 μM	[4][5]
Lipid Peroxidation Inhibition	IC ₅₀ as low as 20 μM	[4][5]	
LOX Inhibition	up to 33% at 100 μM	[4][5]	
1-Piperidinopropionic acid (1-PPA)	LPS-induced IL-6 Gene Expression Inhibition (100 ng/mL)	~82% reduction	[6]
LPS-induced TNF-α Gene Expression Inhibition (100 ng/mL)	Significant reduction	[6]	

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CCR5 Calcium Mobilization Assay

This assay is used to determine the ability of a compound to inhibit the function of the CCR5 receptor, a key co-receptor for HIV-1 entry into cells.

- Cell Line: CHO-K1 cells stably co-expressing human CCR5 and a G-protein-coupled inwardly rectifying potassium channel (GIRK).
- Assay Principle: Activation of CCR5 by its natural ligand (e.g., RANTES) leads to a G-protein mediated influx of calcium, which can be measured using a calcium-sensitive fluorescent dye.
- Procedure:
 - Cells are plated in a 96-well plate and incubated overnight.

- The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
- Test compounds at various concentrations are added to the wells.
- The natural CCR5 ligand is added to stimulate calcium influx.
- The change in fluorescence is measured using a fluorometric imaging plate reader.
- The IC_{50} value is calculated by plotting the percentage of inhibition against the compound concentration.[\[1\]](#)

Anti-HIV-1 Single Cycle Assay

This assay measures the ability of a compound to inhibit HIV-1 infection in a single round of replication.

- Cell Line: TZM-bl cells, which are HeLa cells that express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β -galactosidase genes under the control of the HIV-1 promoter.
- Assay Principle: Upon successful HIV-1 entry and integration, the viral Tat protein is produced, which activates the HIV-1 promoter, leading to the expression of the reporter genes.
- Procedure:
 - TZM-bl cells are plated in a 96-well plate.
 - Test compounds are added to the cells.
 - A known amount of HIV-1 virus is added to the wells.
 - The plates are incubated for 48 hours.
 - The cells are lysed, and the luciferase activity is measured using a luminometer.
 - The IC_{50} value is determined by comparing the luciferase activity in treated and untreated wells.[\[1\]](#)

Antimicrobial Disc Diffusion Method

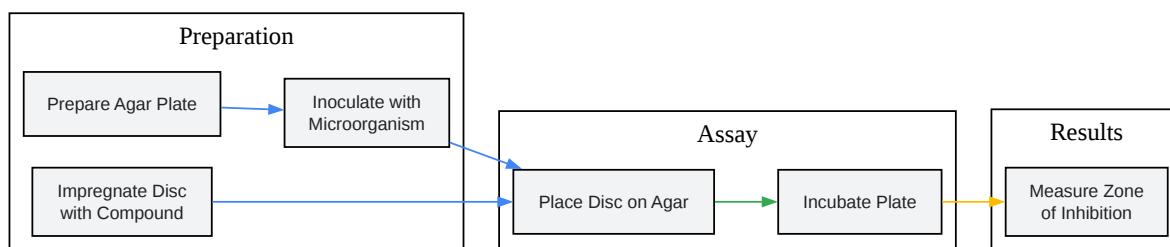
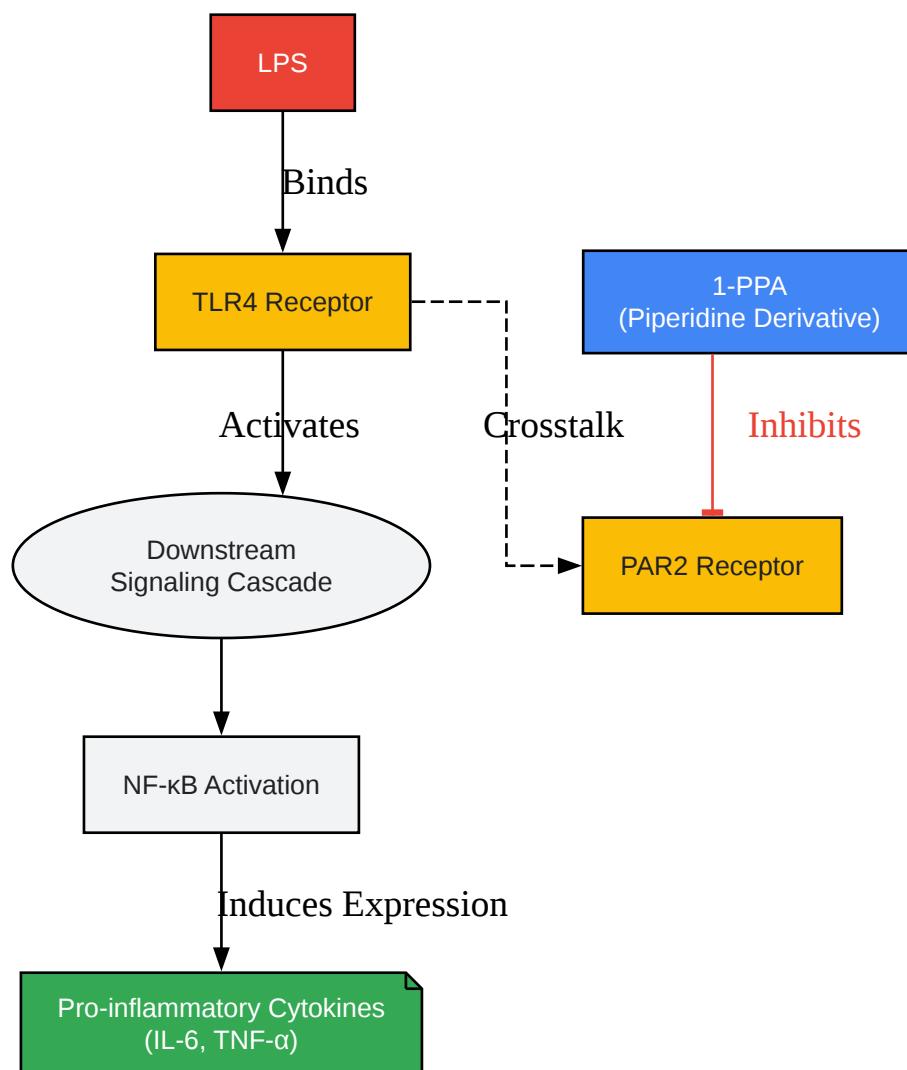
This method is used to assess the antimicrobial activity of a substance.

- **Microbial Strains:** Standard strains of bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- **Assay Principle:** A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting microbial growth, a clear zone of inhibition will appear around the disc.
- **Procedure:**
 - A sterile nutrient agar is poured into Petri dishes and allowed to solidify.
 - The surface of the agar is uniformly inoculated with the test microorganism.
 - Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.
 - The discs are placed on the surface of the inoculated agar plates.
 - The plates are incubated at 37°C for 24 hours.
 - The diameter of the zone of inhibition is measured in millimeters.[\[7\]](#)

III. Visualizing Mechanisms and Workflows

Signaling Pathway: Inhibition of LPS-Induced Inflammation

The following diagram illustrates the proposed mechanism of action for 1-Piperidinopropionic acid (1-PPA) in inhibiting the inflammatory response triggered by lipopolysaccharide (LPS).[\[6\]](#)



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